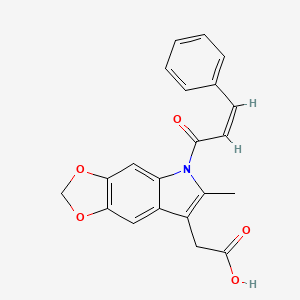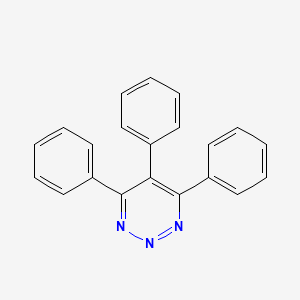
2-Methylnon-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylnon-3-yn-2-ol is an organic compound with the molecular formula C10H18O. It is classified as an alkynyl alcohol due to the presence of both a hydroxyl group (-OH) and a carbon-carbon triple bond (C≡C). This compound is a colorless liquid and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylnon-3-yn-2-ol can be synthesized through various methods. One common approach involves the condensation of acetylene with a suitable ketone under basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetylene and a ketone, with catalysts such as Lewis acids to promote the reaction. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylnon-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Methylnon-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, especially in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methylnon-3-yn-2-ol involves its reactivity due to the presence of the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding, making the compound a good candidate for various chemical reactions. The triple bond provides a site for addition reactions, allowing the compound to undergo transformations that are crucial in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
2-Methylbut-3-yn-2-ol: Another alkynyl alcohol with similar reactivity but a different carbon chain length.
3-Methylnon-1-yn-3-ol: A compound with a similar structure but different positioning of the hydroxyl group.
Uniqueness: 2-Methylnon-3-yn-2-ol is unique due to its specific carbon chain length and the positioning of the hydroxyl group, which influences its reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
41746-21-8 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-methylnon-3-yn-2-ol |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-9-10(2,3)11/h11H,4-7H2,1-3H3 |
InChI-Schlüssel |
XKVZJNDWNWCHOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


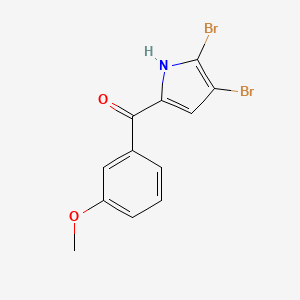

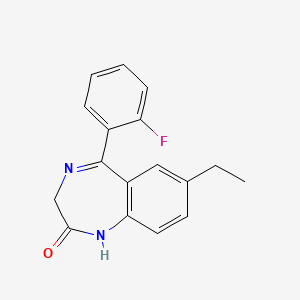
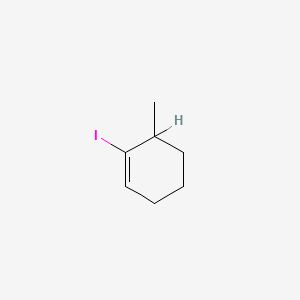
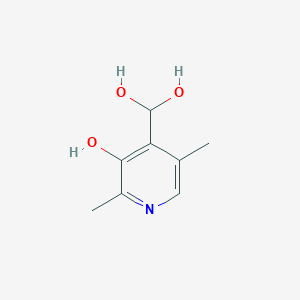


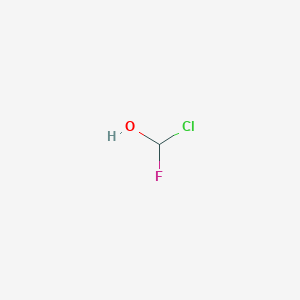
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

